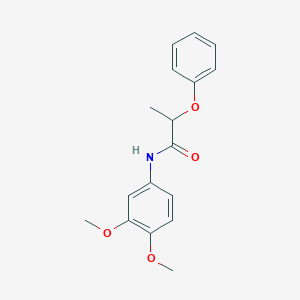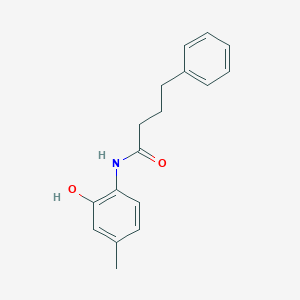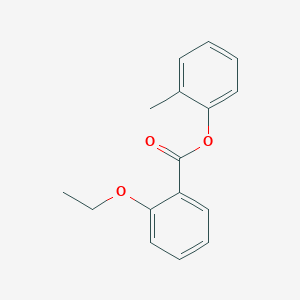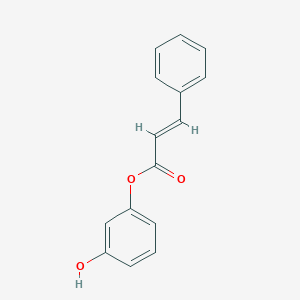![molecular formula C21H19NO5 B290563 Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)
Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzoic acid ester family and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. This, in turn, reduces the oxidative stress and inflammation associated with various diseases.
Biochemical and Physiological Effects:
Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent antioxidant and anti-inflammatory properties. Moreover, animal studies have shown that Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate can reduce inflammation and oxidative stress in different tissues, including the lungs, liver, and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate in lab experiments is its potent anti-inflammatory and antioxidant properties. This makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate. One of the most promising directions is the development of new drugs for the treatment of inflammatory diseases, such as arthritis and asthma. Moreover, this compound can be used as a starting material for the synthesis of new compounds with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate and its potential applications in other fields, such as cosmetics and food additives.
Conclusion:
In conclusion, Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Synthesemethoden
The synthesis of Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate can be achieved through various methods. One of the most common methods is the condensation reaction between ethyl 2-hydroxy-5-aminobenzoate and 2-naphthalen-1-yloxyacetic acid. This reaction is carried out in the presence of a suitable catalyst and under specific reaction conditions. The final product is obtained after purification and characterization using different techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate has been extensively studied for its potential applications in various fields of research. One of the most promising applications is in the development of new drugs for the treatment of different diseases. This compound has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases, such as arthritis and asthma.
Eigenschaften
Molekularformel |
C21H19NO5 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate |
InChI |
InChI=1S/C21H19NO5/c1-2-26-21(25)17-12-15(10-11-18(17)23)22-20(24)13-27-19-9-5-7-14-6-3-4-8-16(14)19/h3-12,23H,2,13H2,1H3,(H,22,24) |
InChI-Schlüssel |
HEBBWDFLTDAAOK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC=CC3=CC=CC=C32)O |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B290480.png)
![4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B290481.png)




![N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide](/img/structure/B290488.png)
![N-[4-(diethylamino)phenyl]-4-phenylbutanamide](/img/structure/B290493.png)


![N-[3-(1-hydroxyethyl)phenyl]-2-phenylbutanamide](/img/structure/B290498.png)


